4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUNRHCYOWYXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368927 | |
| Record name | 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105512-85-4 | |
| Record name | 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105512-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Components and Conditions
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Arylketone Precursor : 4-(Methylthio)acetophenone serves as the α-haloketone precursor. Halogenation (e.g., bromination) of the acetophenone derivative is typically performed in situ using reagents such as iodine or bromine in acetic acid.
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Thiourea : Acts as both the sulfur and nitrogen source for the thiazole ring.
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Catalyst : Iodine (4 equivalents) facilitates the cyclization step under thermal conditions.
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Solvent System : Ethanol or ethanol-water mixtures (4:1 v/v) are preferred for their ability to dissolve both organic and inorganic byproducts.
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Reaction Time and Temperature : Heating at 80–90°C for 4 hours ensures complete cyclization, followed by cooling to room temperature for crystallization.
Representative Procedure:
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Halogenation : 4-(Methylthio)acetophenone (10 mmol) is treated with iodine (40 mmol) in ethanol (50 mL) at 60°C for 1 hour.
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Cyclocondensation : Thiourea (20 mmol) is added, and the mixture is refluxed for 4 hours.
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Workup : The crude product is washed with ethyl ether to remove residual iodine, neutralized with ammonium hydroxide, and crystallized from ethanol-water.
Characterization Data:
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1H-NMR (DMSO-d6) : δ 7.14 (s, 2H, NH2), 7.22 (s, 1H, H-5), 7.61 (d, J = 9 Hz, 1H, H-12), 7.77 (d, J = 9 Hz, 1H, H-11), 8.01 (d, J = 3 Hz, 1H, H-8).
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13C-NMR : Signals at δ 161.75 (C-2), 158.47 (C-5), and 130.31 (C-6) confirm thiazole ring formation.
Comparative Analysis of Synthetic Methods
The Hantzsch method offers simplicity but lower yields due to competing side reactions, while the thioetherification route provides higher yields at the expense of additional synthetic steps.
Optimization Strategies and Mechanistic Insights
Catalyst Screening
Solvent Effects
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Polar Protic Solvents : Ethanol-water mixtures improve thiourea solubility, whereas aprotic solvents (e.g., DMF) lead to decomposition.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Scientific Research Applications
4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, particularly in medicinal chemistry, agriculture, and materials science.
Antimicrobial Activity
One of the prominent applications of this compound is in the development of antimicrobial agents. Research has demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies indicate that this compound shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with diseases. For example, studies have suggested that this compound may inhibit certain kinases involved in cancer progression or metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance inhibitory potency .
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Thiazole derivatives have shown promise as herbicides and insecticides due to their ability to disrupt vital biological processes in pests. Field studies have indicated effective control over specific weed species and pests when applied at optimal concentrations .
Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator. Research suggests that thiazole derivatives can influence plant growth by modulating hormonal pathways or enhancing stress resistance . This application could lead to improved crop yields and resilience against environmental stressors.
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. For instance, it can be utilized in the production of organic light-emitting diodes (OLEDs) or as a precursor for novel polymers with specific electronic properties .
Nanomaterials Development
Recent studies have explored the use of this compound in developing nanomaterials with enhanced properties for applications in electronics and photonics. The incorporation of thiazole derivatives into nanostructures can impart unique optical and electrical characteristics .
Mechanism of Action
The mechanism of action of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in the substituents on the phenyl ring (Table 1). These variations influence electronic properties, solubility, and biological interactions:
Table 1: Structural and Electronic Comparison
- Methylthio vs. Methoxy : The -SMe group is more lipophilic than -OMe, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Pharmacokinetic Considerations
- Metabolism : Methylthio groups are susceptible to oxidation, forming sulfoxide or sulfone metabolites, which may alter activity or toxicity. Methoxy and chloro groups are metabolically more stable .
- Solubility : The methylthio derivative’s higher LogP (~2.5) compared to methoxy (~2.0) may reduce aqueous solubility, necessitating formulation adjustments for oral bioavailability.
Biological Activity
4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a thiazole core known for its potential therapeutic applications, particularly in treating parasitic diseases such as leishmaniasis. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2S2, characterized by the presence of a thiazole ring and a methylthio group attached to a phenyl moiety. Its CAS number is 105512-85-4. The thiazole core contributes to the compound's reactivity and biological interactions, making it a valuable scaffold for drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antileishmanial agent . It has shown effectiveness against Leishmania species, notably L. amazonensis and L. mexicana, by inhibiting specific enzymes crucial for the parasite's metabolism and survival .
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects remains partially understood. However, studies suggest that it may interact with various molecular targets:
- Antileishmanial Mechanism : The compound likely targets S-methyl-5-thioadenosine phosphorylase in leishmania parasites, disrupting their metabolic processes .
- Antimicrobial Activity : Its antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of essential metabolic enzymes.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
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Antileishmanial Activity Study :
- A study published in the Journal of Venomous Animal and Toxins Research evaluated various 4-phenyl-1,3-thiazol-2-amines against L. amazonensis. The results indicated promising antileishmanial activity for this compound class .
- The study measured cytotoxicity and selectivity index, confirming that this compound could be a valuable lead compound for developing new treatments for leishmaniasis.
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Anticancer Potential :
- Research investigating thiazole derivatives highlighted their cytotoxic properties against various cancer cell lines. It was found that this compound exhibited significant cytotoxicity, warranting further exploration as an anticancer drug candidate.
Future Directions
The promising biological activities of this compound suggest its potential in drug development. Future research should focus on:
- Elucidating the precise mechanisms of action through advanced molecular docking studies.
- Conducting in vivo studies to assess efficacy and safety profiles.
- Exploring structural modifications to enhance potency and selectivity against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
